6-Fluoro-2,3-dihydro-1h-inden-1-ol
Overview
Description
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound belonging to the class of indenols. It is characterized by a fluorine atom at the 6th position of the indene ring system, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Fluorination of Indenols: The compound can be synthesized by the selective fluorination of indenols using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction of Fluorinated Indenes: Another approach involves the reduction of fluorinated indenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar aprotic solvents.
Major Products Formed:
Oxidation: 6-Fluoro-2,3-dihydro-1H-inden-1-one or 6-fluoro-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: 6-Fluoro-indane or other reduced derivatives.
Substitution: 6-Hydroxy-2,3-dihydro-1H-inden-1-ol or 6-amino-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of fluorinated probes for biological imaging and diagnostics. Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. Industry: The compound finds applications in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 6-Fluoro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance binding affinity to biological targets by forming hydrogen bonds and increasing lipophilicity. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6-Chloro-2,3-dihydro-1H-inden-1-ol
6-Bromo-2,3-dihydro-1H-inden-1-ol
6-Methyl-2,3-dihydro-1H-inden-1-ol
Uniqueness: The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1H-inden-1-ol imparts unique chemical properties compared to its chloro, bromo, or methyl analogs. Fluorine's high electronegativity and small size can significantly alter the compound's reactivity and interaction with biological targets.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-94-6 | |
Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.